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Compound of Interest

Compound Name: 6-Fluoropyridine-2-boronic acid

Cat. No.: B1322907

An In-depth Technical Guide to 6-Fluoropyridine-2-boronic acid for Researchers and Drug
Development Professionals

Introduction

6-Fluoropyridine-2-boronic acid is a key organoboron compound utilized extensively in
medicinal chemistry and materials science. Its structure, featuring a fluorinated pyridine ring
coupled with a boronic acid moiety, makes it a valuable building block in synthetic organic
chemistry. The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen
significantly influences the molecule's electronic properties and reactivity. This guide provides a
comprehensive overview of its properties, synthesis, and applications, with a focus on its role in
palladium-catalyzed cross-coupling reactions for the development of novel pharmaceuticals.
Boronic acids are recognized for their versatile reactivity, stability, and low toxicity, and their
degradation to boric acid is considered environmentally benign.[1]

Core Properties and Specifications

The fundamental properties of 6-Fluoropyridine-2-boronic acid are summarized below. This
data is critical for its handling, storage, and application in various chemical reactions.
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Property Value Reference
CAS Number 916176-61-9 [2][3][4]
Chemical Formula CsHsBFNO:2 [2][3][4]
Molecular Weight 140.91 g/mol [41[5]
6-Fluoropyridin-2-yl)boronic
IUPAC Name ( . P & [3]
aci

6-Fluoropyridine-2-boronic
acid, (6-Fluoro-2-

Synonyms ) ) ) [3]
pyridyl)boronic acid, B-(6-

Fluoro-2-pyridinyl)-boronic acid

Physical State Solid [5]
MDL Number MFCD08705713 [2][4]
PubChem CID 22832111 [2]

Applications in Drug Discovery and Development

Boronic acids are pivotal in the synthesis of complex organic molecules that form the core of
new drug candidates.[6] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning
method for forming carbon-carbon bonds, heavily relies on boronic acid substrates.[7][8]

6-Fluoropyridine-2-boronic acid is particularly significant for several reasons:

» Bioisosterism: Boronic acids are considered bioisosteres of carboxylic acids, allowing them
to interact with biological targets.[1]

o Pharmaceutical Scaffolding: The 2-substituted pyridine motif is a common scaffold in
numerous natural products and pharmaceutically active compounds.[9]

o Enhanced Pharmacokinetics: The incorporation of fluorine into drug candidates can improve
key properties such as metabolic stability, bioavailability, and binding affinity.[6][8] The strong
carbon-fluorine bond is resistant to enzymatic degradation, which can lead to an improved
in-vivo half-life.[8]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.americanelements.com/916176-61-9-6-fluoropyridin-2-yl-boronic-acid
https://www.pschemicals.com/index.php?p=product&CAS_nr=916176-61-9&id=405465
https://m.chemicalbook.com/Price/916176-61-9.htm
https://www.americanelements.com/916176-61-9-6-fluoropyridin-2-yl-boronic-acid
https://www.pschemicals.com/index.php?p=product&CAS_nr=916176-61-9&id=405465
https://m.chemicalbook.com/Price/916176-61-9.htm
https://m.chemicalbook.com/Price/916176-61-9.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/639184
https://www.pschemicals.com/index.php?p=product&CAS_nr=916176-61-9&id=405465
https://www.pschemicals.com/index.php?p=product&CAS_nr=916176-61-9&id=405465
https://www.sigmaaldrich.com/HK/zh/product/aldrich/639184
https://www.americanelements.com/916176-61-9-6-fluoropyridin-2-yl-boronic-acid
https://m.chemicalbook.com/Price/916176-61-9.htm
https://www.americanelements.com/916176-61-9-6-fluoropyridin-2-yl-boronic-acid
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-in-pharmaceutical-discovery-synthesis-kz
https://m.youtube.com/watch?v=l5LRdwZRT6E
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-fluorinated-boronic-acids-in-modern-drug-discovery-lp
https://www.benchchem.com/product/b1322907?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-in-pharmaceutical-discovery-synthesis-kz
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-fluorinated-boronic-acids-in-modern-drug-discovery-lp
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-fluorinated-boronic-acids-in-modern-drug-discovery-lp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This reagent is therefore highly valued for creating diverse chemical libraries for high-

throughput screening and for the targeted synthesis of molecules in oncology, virology, and

other therapeutic areas.[6][10]

Experimental Protocols
Synthesis of 6-Fluoropyridine-2-boronic acid

The synthesis of heteroaryl boronic acids often involves a lithium-halogen exchange followed

by electrophilic trapping with a borate ester at low temperatures.[1] The following is a

representative protocol adapted from the synthesis of a similar compound, 2-fluoropyridine-4-

boronic acid.[11]

Reaction:

Dissolve 6-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous
toluene and tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi) dropwise over 30 minutes, maintaining the temperature at
-78 °C.

Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
Allow the reaction to slowly warm to -20 °C over one hour.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
is consumed.

Quench the reaction by acidifying the mixture to pH 2 with aqueous HCI (e.g., 3N HCI).
Stir the mixture at room temperature for 15 minutes.
Perform a liquid-liquid extraction using ethyl acetate and water.

Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate under reduced pressure to yield the solid product.
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(Stir at -78 °C for 30 min)

(Warm to -20 °C over 1 hr)
(Acidify with HCI (aq))
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]

Caption: Synthesis workflow for 6-Fluoropyridine-2-boronic acid.

Suzuki-Miyaura Cross-Coupling Protocol
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The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl
compounds.[12] The following is a general and robust protocol for the cross-coupling of 6-
Fluoropyridine-2-boronic acid with an aryl halide. The difficulty in coupling 2-pyridyl
nucleophiles often stems from slow transmetalation and rapid protodeboronation; specific
conditions are chosen to mitigate these issues.[9][13]

Materials:

Aryl halide (e.qg., Aryl Bromide) (1.0 equiv)

e 6-Fluoropyridine-2-boronic acid (1.2-1.5 equiv)

o Palladium catalyst (e.g., Pd(dppf)Clz, Pd2(dba)s) (1-5 mol%)[13]

e Ligand (if required, e.g., SPhos, XPhos) (2-4 mol%)[13]

e Base (e.g., KsPOa4, Cs2C0s3) (2.0-3.0 equiv)[13]

o Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)[13][14]

Procedure:

Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the
aryl halide, 6-Fluoropyridine-2-boronic acid, and the base.

e Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon)
three times to remove oxygen.

o Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and
ligand (if using a two-part system).

e Solvent Addition: Add the degassed solvent mixture via syringe.

o Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir
vigorously.[9][14]

e Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide starting
material is fully consumed.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://scholarship.claremont.edu/cgi/viewcontent.cgi?params=/context/pomona_fac_pub/article/1505/&path_info=Synthesis_of_2_arylpyridines_by_the_Suzuki_Miyaura_cross_coupling.pdf
https://www.benchchem.com/product/b1322907?utm_src=pdf-body
https://www.benchchem.com/product/b1322907?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.benchchem.com/pdf/Technical_Support_Center_Scaling_Up_Suzuki_Reactions_with_2_Fluoropyridine_3_boronic_Acid.pdf
https://www.benchchem.com/product/b1322907?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Scaling_Up_Suzuki_Reactions_with_2_Fluoropyridine_3_boronic_Acid.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Scaling_Up_Suzuki_Reactions_with_2_Fluoropyridine_3_boronic_Acid.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Scaling_Up_Suzuki_Reactions_with_2_Fluoropyridine_3_boronic_Acid.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Scaling_Up_Suzuki_Reactions_with_2_Fluoropyridine_3_boronic_Acid.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_2_Fluoropyridine_3_boronic_Acid_in_Suzuki_Miyaura_Cross_Coupling.pdf
https://www.benchchem.com/product/b1322907?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_2_Fluoropyridine_3_boronic_Acid_in_Suzuki_Miyaura_Cross_Coupling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under vacuum. Purify the crude residue by flash column chromatography on
silica gel to obtain the final 2-arylpyridine product.[14]
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Caption: Suzuki-Miyaura cross-coupling catalytic cycle and workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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